molecular formula C21H23ClN2O3 B6562316 N'-[(2-chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide CAS No. 1091081-47-8

N'-[(2-chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide

Cat. No. B6562316
CAS RN: 1091081-47-8
M. Wt: 386.9 g/mol
InChI Key: HDMMINSSJWIXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-Chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide, also known as CPOMPE, is a novel synthetic compound that has recently been studied for its potential applications in scientific research. CPOMPE has a wide range of potential applications, including use as a biochemical reagent, a physiological tool, and a laboratory experiment aid.

Scientific Research Applications

N'-[(2-chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide has been studied for its potential use as a biochemical reagent, a physiological tool, and a laboratory experiment aid. As a biochemical reagent, N'-[(2-chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide has been used to study protein-protein interactions, enzyme kinetics, and enzyme inhibition. As a physiological tool, N'-[(2-chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide has been used to study the effects of drugs on the cardiovascular system and the nervous system. As a laboratory experiment aid, N'-[(2-chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide has been used to study the effects of various compounds on cell cultures and to develop new drug delivery systems.

Mechanism of Action

The mechanism of action of N'-[(2-chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is not yet fully understood. However, it is believed that N'-[(2-chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide binds to proteins, enzymes, and other molecules in the body, altering their structure and function. This binding can affect the activity of enzymes, the transport of molecules, and the expression of genes. It is also believed that N'-[(2-chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide has an effect on the cardiovascular system, possibly by altering the permeability of cell membranes and the activity of ion channels.
Biochemical and Physiological Effects
N'-[(2-chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide has been studied for its biochemical and physiological effects. Studies have shown that N'-[(2-chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide has the potential to modulate protein-protein interactions and enzyme kinetics. It has also been shown to have an effect on the cardiovascular system, possibly by altering the permeability of cell membranes and the activity of ion channels. In addition, N'-[(2-chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide has been shown to have an effect on the nervous system, possibly by altering the expression of certain genes.

Advantages and Limitations for Lab Experiments

N'-[(2-chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide has several advantages and limitations for lab experiments. One advantage is that N'-[(2-chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is easily synthesized and can be used in a variety of experiments. It is also non-toxic, making it safe to use in lab experiments. However, one limitation is that the mechanism of action of N'-[(2-chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is not yet fully understood, making it difficult to predict its effects in certain experiments.

Future Directions

There are several potential future directions for N'-[(2-chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide research. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Another potential direction is to explore its potential applications in drug delivery systems and in the development of new drugs. Additionally, N'-[(2-chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide could be used to study the effects of various compounds on cell cultures and to develop new drug delivery systems. Finally, N'-[(2-chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide could be used to study the effects of drugs on the cardiovascular system and the nervous system.

Synthesis Methods

N'-[(2-chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is synthesized in a two-step process involving a Friedel-Crafts alkylation reaction and an amide coupling reaction. In the first step, an alkylation reaction is performed between 4-phenyloxan-4-ylmethyl chloride and 2-chlorophenylmethanol in the presence of a Lewis acid catalyst. This reaction produces a methyl ester, which is then converted to an amide in the second step with the addition of ethanediamine. The resulting product is N'-[(2-chlorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[(4-phenyloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c22-18-9-5-4-6-16(18)14-23-19(25)20(26)24-15-21(10-12-27-13-11-21)17-7-2-1-3-8-17/h1-9H,10-15H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMMINSSJWIXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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